1H-Benzo[g]indole
CAS No.: 233-34-1
Cat. No.: VC2313383
Molecular Formula: C12H9N
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 233-34-1 |
|---|---|
| Molecular Formula | C12H9N |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | 1H-benzo[g]indole |
| Standard InChI | InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H |
| Standard InChI Key | HIYWOHBEPVGIQN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2NC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure
1H-Benzo[g]indole consists of a naphthalene skeleton fused with a pyrrole ring, creating a tricyclic system. The compound has a nitrogen atom in the indole portion, which contributes to its chemical behavior and potential for derivatization. The nitrogen atom in the pyrrole ring is the position where the hydrogen (1H) is attached, giving the compound its name .
Physical Properties
1H-Benzo[g]indole exhibits specific physical properties that are essential for understanding its behavior in various chemical and biological systems. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 1H-Benzo[g]indole
| Property | Value |
|---|---|
| Molecular Formula | C12H9N |
| Molecular Weight | 167.207 g/mol |
| Density | 1.229 g/cm³ |
| Melting Point | 180-184°C |
| Boiling Point | 371.1°C at 760 mmHg |
| Flash Point | 168.8°C |
The compound's relatively high melting and boiling points indicate strong intermolecular forces, likely due to π-π stacking interactions between the aromatic rings . Its limited water solubility but good solubility in organic solvents is consistent with its predominantly hydrophobic structure.
Chemical Identifiers
For research and regulatory purposes, 1H-Benzo[g]indole is associated with several standardized identifiers. These identifiers facilitate accurate referencing and database searching for this compound.
Table 2: Chemical Identifiers for 1H-Benzo[g]indole
| Identifier Type | Value |
|---|---|
| CAS Number | 233-34-1 |
| PubChem CID | 98617 |
| European Community (EC) Number | 622-621-1 |
| DSSTox Substance ID | DTXSID3075202 |
| Nikkaji Number | J38.208F |
| NSC Number | 153687 |
| Wikidata | Q63408666 |
Synthesis Methods
Traditional Synthesis Approaches
The synthesis of 1H-Benzo[g]indole has been achieved through various methods, with one of the most efficient approaches involving the use of 1-aminonaphthalene as a starting material. The reaction employs platinum on alumina and zinc oxide as catalysts at elevated temperatures, resulting in high yields of the desired product.
A detailed procedure for the synthesis involves:
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Combining 1-aminonaphthalene (2 mmol) with platinum on alumina (132 mg, 1.7 mol%) and zinc oxide dispersion (22 μL, 4.5 mol%) in ethylene glycol (5 mL) in a sealed reaction tube.
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Heating the mixture at 185°C for 24 hours with constant stirring.
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Cooling the reaction mixture to room temperature, followed by extraction with ethyl acetate.
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Purifying the product through column chromatography using hexane/ethyl acetate mixtures .
This method is notable for its high yield (97%) and regioselectivity, making it a preferred approach for obtaining 1H-Benzo[g]indole for further studies and applications .
Recent Advancements in Synthesis
Recent developments in the synthesis of 1H-Benzo[g]indole and its derivatives have focused on more environmentally friendly processes and novel catalytic systems. These advancements aim to improve reaction efficiency, reduce waste, and enable more diverse functionalization of the core structure.
The use of heterogeneous catalysts, such as platinum on alumina combined with zinc oxide, represents a significant advancement in the synthesis of this compound, allowing for better control of reaction conditions and improved yields . These catalytic systems facilitate the cyclization reaction required to form the indole portion of the molecule, which is a critical step in the synthetic pathway.
Derivatives and Structural Modifications
Important Derivatives
Various derivatives of 1H-Benzo[g]indole have been synthesized to explore structure-activity relationships and enhance biological properties. One significant class includes the 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives, which have shown promising biological activities.
These derivatives are typically prepared through the cyclization of corresponding arylamidrazones using polyphosphoric acid (PPA) as a cyclizing agent. The resulting compounds are characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis .
Structural Characterization
Structural characterization of 1H-Benzo[g]indole and its derivatives is crucial for understanding their chemical properties and biological activities. Modern analytical techniques provide detailed information about their molecular structures.
For example, the 1H-Benz[g]indole-2,3-dione derivative has been extensively characterized, revealing important structural features that influence its reactivity and potential applications. This compound contains additional functional groups (two carbonyl groups) compared to the parent 1H-Benzo[g]indole, resulting in distinct chemical behavior .
Biological Activity and Applications
Cytotoxic Properties
One of the most significant aspects of 1H-Benzo[g]indole derivatives is their potential anticancer activity. Research conducted by the National Cancer Institute has evaluated a series of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives for their cytotoxic effects against various human cancer cell lines.
In these studies, all screened compounds exhibited cytotoxicity at a concentration of 10 μM. Notably, two compounds, designated as 2c and 3c, demonstrated significant cytotoxicity and selectivity in five-dose screens. These findings suggest that structural modifications of the 1H-Benzo[g]indole scaffold can produce compounds with enhanced anticancer properties .
Recent Research Developments
Structure-Activity Relationship Studies
Recent studies have focused on establishing structure-activity relationships for 1H-Benzo[g]indole derivatives, aiming to identify key structural features that contribute to their biological activities. These investigations typically involve synthesizing a series of compounds with systematic variations in substituents and evaluating their biological effects.
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